molecular formula C25H20N2O2 B14276931 3,3'-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) CAS No. 152480-72-3

3,3'-(9H-Fluorene-9,9-diyl)bis(6-aminophenol)

Cat. No.: B14276931
CAS No.: 152480-72-3
M. Wt: 380.4 g/mol
InChI Key: XPAKOSSMKJYGJA-UHFFFAOYSA-N
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Description

3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is an organic compound that belongs to the class of fluorenes This compound is characterized by the presence of two aminophenol groups attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) typically involves multi-step reactions starting from fluorene derivatives. One common method involves the bromination of fluorene to produce 2,7-dibromofluorene, followed by a reaction with aminophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aminophenol groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted aminophenol compounds

Scientific Research Applications

3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) involves its interaction with specific molecular targets and pathways. The aminophenol groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The fluorene backbone provides structural stability and enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(9H-Fluorene-9,9-diyl)bis(6-aminophenol) is unique due to the presence of aminophenol groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

152480-72-3

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-5-[9-(4-amino-3-hydroxyphenyl)fluoren-9-yl]phenol

InChI

InChI=1S/C25H20N2O2/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2

InChI Key

XPAKOSSMKJYGJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)O)C5=CC(=C(C=C5)N)O

Origin of Product

United States

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